molecular formula C24H28N4O4 B11018540 N-(4-{[3-(acetylamino)phenyl]carbamoyl}phenyl)-1-butyl-5-oxopyrrolidine-3-carboxamide

N-(4-{[3-(acetylamino)phenyl]carbamoyl}phenyl)-1-butyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11018540
M. Wt: 436.5 g/mol
InChI Key: DSHRCVRRCAIMPN-UHFFFAOYSA-N
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Description

N-(4-{[3-(acetylamino)phenyl]carbamoyl}phenyl)-1-butyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, carbamoyl, and pyrrolidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[3-(acetylamino)phenyl]carbamoyl}phenyl)-1-butyl-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidine ring, followed by the introduction of the butyl group and the carboxamide functionality. The acetylamino and phenylcarbamoyl groups are then added through a series of coupling reactions, often using reagents such as carbodiimides and amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[3-(acetylamino)phenyl]carbamoyl}phenyl)-1-butyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amides or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-{[3-(acetylamino)phenyl]carbamoyl}phenyl)-1-butyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[3-(acetylamino)phenyl]carbamoyl}phenyl)-1-butyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-Acetyl-4-[(2RS)-3-(ethylamino)-2-hydroxypropoxy]phenyl]butanamide
  • Dimethyl disulfide

Uniqueness

N-(4-{[3-(acetylamino)phenyl]carbamoyl}phenyl)-1-butyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural complexity. This uniqueness allows it to interact with a diverse range of molecular targets, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C24H28N4O4

Molecular Weight

436.5 g/mol

IUPAC Name

N-[4-[(3-acetamidophenyl)carbamoyl]phenyl]-1-butyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C24H28N4O4/c1-3-4-12-28-15-18(13-22(28)30)24(32)26-19-10-8-17(9-11-19)23(31)27-21-7-5-6-20(14-21)25-16(2)29/h5-11,14,18H,3-4,12-13,15H2,1-2H3,(H,25,29)(H,26,32)(H,27,31)

InChI Key

DSHRCVRRCAIMPN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C

Origin of Product

United States

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